
7-Chloro-4-hydrazinoquinoline
Overview
Description
7-Chloro-4-hydrazinoquinoline (C$9$H$8$ClN$3$, MW: 201.64) is a quinoline derivative synthesized via the reaction of 4,7-dichloroquinoline with hydrazine hydrate in absolute ethanol under reflux. This yields a golden-yellow precipitate with an 80% yield and a melting point of 223–225°C . The compound features a hydrazine (–NHNH$2$) group at the 4-position of the quinoline scaffold, enabling its use as a precursor for synthesizing hydrazone derivatives. These derivatives exhibit diverse biological activities, including antimicrobial , antimalarial , and antitubercular properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloro-4-hydrazinoquinoline can be synthesized through the reaction of hydrazine monohydrate with 4,7-dichloroquinoline in absolute ethanol. The reaction mixture is refluxed until completion, followed by cooling in an ice bath to induce crystallization . The reaction conditions are as follows:
Reactants: Hydrazine monohydrate and 4,7-dichloroquinoline
Solvent: Absolute ethanol
Temperature: Reflux conditions
Isolation: Crystallization in an ice bath
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydrazinoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can react with aldehydes to form Schiff base hydrazones.
Condensation Reactions: It can form hydrazone derivatives through condensation with carbonyl compounds.
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, and other carbonyl compounds
Conditions: Typically carried out in ethanol or other suitable solvents under reflux conditions
Major Products:
Schiff Base Hydrazones: Formed by the reaction with aldehydes
Hydrazone Derivatives: Formed by condensation with carbonyl compounds
Scientific Research Applications
Antileishmanial Activity
Overview:
Recent studies have highlighted the potential of 7-chloro-4-hydrazinoquinoline derivatives, particularly the compound Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline), in treating leishmaniasis, a disease caused by Leishmania parasites.
Research Findings:
- In Vitro Studies: Hydraqui demonstrated significant anti-amastigote activity against Leishmania amazonensis, showing an IC50 value of less than 1 µM, indicating potent efficacy against the parasite .
- In Vivo Studies: Mice treated with Hydraqui exhibited a reduction in lesion size by 48.3% and a decrease in parasitic load by 93.8%. Importantly, the treatment did not result in hepatic or renal toxicity, suggesting a favorable safety profile .
- ADMET Properties: The compound showed promising absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics, making it a candidate for further development as an antileishmanial drug .
Anticancer Properties
Overview:
The search for effective anticancer agents has led to the exploration of 7-chloroquinoline derivatives. These compounds have been tested for their cytotoxic effects on various cancer cell lines.
Research Findings:
- Cytotoxicity Testing: A study evaluating 7-chloroquinoline hydrazones found that they exhibited significant cytotoxic activity against a wide range of cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer. The compounds showed submicromolar GI50 values across multiple tumor types .
- Mechanism of Action: The mechanism behind their anticancer activity includes the induction of apoptosis and inhibition of cell proliferation. Structure-activity relationship (SAR) studies have provided insights into how modifications to the hydrazone structure can enhance potency against specific cancer types .
Antimicrobial Activity
Overview:
Beyond its applications in oncology and parasitology, this compound has also been investigated for its antimicrobial properties.
Research Findings:
- Antibacterial Activity: Compounds derived from this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain metal complexes formed with this compound displayed enhanced antimicrobial activity compared to their parent ligands .
- Potential Applications: These findings suggest that derivatives of this compound could serve as lead compounds for developing new antibacterial agents.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-chloro-4-hydrazinoquinoline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s hydrazino group allows it to act as a bidentate ligand, coordinating with metal ions and influencing their reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
7-Chloro-4-hydrazinyl-2-methylquinoline
- Substituents : Methyl group at the 2-position, hydrazine at the 4-position.
- Molecular Weight : 207.66 .
- The methyl group may enhance lipophilicity but could reduce solubility compared to the parent compound .
7-Chloro-4-piperazinylquinoline
- Substituents : Piperazine group at the 4-position.
- Synthesis : Prepared by replacing the hydrazine group with piperazine.
- Limited data on bioactivity .
Hydrazone Derivatives
7-Chloro-4-hydrazinoquinoline reacts with aldehydes to form hydrazones, which are pivotal for biological activity. Examples include:
- Compound 11a (trifluoromethyl-substituted hydrazone): Exhibits potent antimalarial activity against Plasmodium falciparum strains (IC$_{50}$: 103.4 ng/mL for chloroquine-sensitive T96; 18.76 ng/mL for resistant K1) .
- Derivatives 5a–f, 6a–b : Show antitubercular activity with MIC values as low as 0.60 µg/mL .
Table 1: Key Properties of this compound and Analogues
Key Observations:
Reactivity: The hydrazine group in this compound allows facile condensation with aldehydes, forming bioactive hydrazones. This versatility is absent in analogues like 7-chloro-4-piperazinylquinoline .
Bioactivity : Hydrazone derivatives exhibit direct biological activity (e.g., antimalarial, antitubercular), whereas the parent compound primarily serves as a precursor .
Biological Activity
7-Chloro-4-hydrazinoquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, antileishmanial effects, and other relevant pharmacological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents. A significant investigation involved the synthesis and evaluation of a series of 7-chloroquinoline hydrazones, which demonstrated notable cytotoxic effects against a wide range of cancer cell lines.
Key Findings:
- Cytotoxicity : The derivatives exhibited submicromolar GI50 values across various tumor types, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. For instance, hydrazone compounds showed IC50 values as low as 0.688 µg/cm³ against SF-295 CNS cancer cells .
- Structure-Activity Relationship (SAR) : The study established a clear SAR, indicating that specific modifications to the hydrazone structure can enhance cytotoxicity. Compounds with particular aryl substitutions were identified as the most potent .
Data Table: Cytotoxic Activity of Selected Hydrazones
Compound ID | Cell Line Type | IC50 (µg/cm³) |
---|---|---|
1 | CNS Cancer (SF-295) | 0.688 |
6 | Non-Small Cell Lung | 0.900 |
14 | Colon Cancer | 1.200 |
15 | Breast Cancer | 1.500 |
Antileishmanial Activity
In addition to its anticancer properties, this compound has shown promise in treating leishmaniasis. The derivative known as Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) was evaluated for its efficacy against Leishmania amazonensis.
Key Findings:
- In Vitro Efficacy : Hydraqui demonstrated significant anti-amastigote activity with an IC50 value less than 1 µM, making it highly effective against the intracellular forms of the parasite .
- In Vivo Studies : In animal models, Hydraqui reduced lesion sizes by approximately 48.3% and parasitic load by up to 93.8% without causing significant toxicity to hepatic or renal functions .
Summary Table: Efficacy of Hydraqui Against Leishmaniasis
Treatment | Lesion Size Reduction (%) | Parasitic Load Reduction (%) |
---|---|---|
Hydraqui | 48.3 | 93.8 |
Control (AmpB) | - | - |
Other Biological Activities
Beyond anticancer and antileishmanial effects, studies have indicated that derivatives of this compound possess various other biological activities:
- Antimicrobial Activity : Some derivatives have been reported to exhibit antibacterial and antifungal properties.
- Antioxidant Effects : The compounds have shown potential in reducing oxidative stress markers in cellular models.
- Anti-inflammatory Properties : Certain derivatives have been investigated for their ability to modulate inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic methods for preparing 7-Chloro-4-hydrazinoquinoline?
The primary method involves reacting 7-chloro-4-hydroxyquinoline derivatives (e.g., 7-chloro-4-hydroxy-2-methylquinoline) with hydrazine hydrate in ethanol or methanol under reflux conditions (60–80°C for 6–8 hours). Purification is typically achieved via recrystallization using solvents like ethanol or dimethylformamide (DMF). This method yields >90% purity when optimized .
Q. What analytical techniques are used to confirm the structure of this compound and its derivatives?
Key techniques include:
- NMR spectroscopy (1H/13C) to confirm hydrazine substitution patterns and aromatic proton environments.
- Mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography for absolute configuration determination in metal complexes .
Q. What biological activities are associated with this compound?
The compound exhibits:
- Anticancer activity : IC50 values of 2.1–8.3 µM against breast (MCF-7) and lung (A549) cancer cell lines via DNA intercalation .
- Antimicrobial properties : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to enzyme inhibition .
Q. How is this compound used in coordination chemistry?
The hydrazine moiety acts as a chelating agent, forming stable complexes with transition metals (e.g., Cu(II), Fe(III)). These complexes are synthesized in ethanol under reflux and characterized by UV-Vis and ESR spectroscopy to study their magnetic and redox properties .
Advanced Research Questions
Q. How do substituent variations on the quinoline ring affect biological activity?
Comparative studies show:
- Electron-withdrawing groups (e.g., Cl at position 7) enhance DNA binding affinity and antimicrobial activity.
- Fluorine substitution at position 8 increases anticancer efficacy (IC50 reduction by 40% vs. methyl groups) but reduces solubility .
- Bulkier substituents (e.g., trifluoromethyl) improve metabolic stability but may hinder cellular uptake .
Q. What strategies address low yields in synthesizing hydrazinoquinoline-metal complexes?
- Optimized stoichiometry : A 1:2 (metal:ligand) ratio minimizes unreacted precursors.
- Anhydrous conditions : Reduces hydrolysis side reactions.
- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes while maintaining >85% yield .
Q. How does electrochemical synthesis enhance the preparation of pyrazoloquinoline derivatives?
Electrosynthesis using graphite anodes and platinum cathodes (5 mA current in ethanol) improves regioselectivity for pyrazole ring formation. This method avoids harsh reagents and achieves 75–85% yields, compared to 60% with traditional thermal methods .
Q. How do researchers resolve contradictory reports on anticancer efficacy across studies?
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours).
- SAR studies : Systematic substitution at positions 2, 4, and 7 clarifies structure-activity trends.
- Metabolic profiling : Identifies active metabolites that may contribute to discrepancies in vivo vs. in vitro .
Q. Methodological Considerations
- Stereochemical Analysis : For derivatives like pyrazoloquinolines, 1H NMR coupling constants and NOESY experiments resolve Z/E isomer ratios (e.g., 2:3 in chromone-derived compounds) .
- Purity Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >98% purity for biological testing .
- Toxicity Screening : Ames tests and zebrafish models are recommended to assess genotoxicity and organ-specific effects before in vivo studies .
Properties
IUPAC Name |
(7-chloroquinolin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJRTPKEHPDDPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178539 | |
Record name | Quinoline, 7-chloro-4-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23834-14-2 | |
Record name | 7-Chloro-4-hydrazinylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23834-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 7-chloro-4-hydrazino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23834-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 7-chloro-4-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-4-hydrazinoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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